molecular formula C23H19ClN2OS B11100776 4-chloro-3,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

4-chloro-3,5-dimethyl-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]phenol

Cat. No.: B11100776
M. Wt: 406.9 g/mol
InChI Key: JEJSHCSUIQYKOG-UHFFFAOYSA-N
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Description

4-CHLORO-3,5-DIMETHYL-2-({[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL is a complex organic compound with a unique structure that includes a chlorinated phenol group, a benzothiazole moiety, and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-3,5-DIMETHYL-2-({[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL typically involves multiple steps. One common method starts with the chlorination of 3,5-dimethylphenol to produce 4-chloro-3,5-dimethylphenol . This intermediate is then reacted with 4-(5-methyl-1,3-benzothiazol-2-yl)aniline under specific conditions to form the final product. The reaction conditions often include the use of a base and a solvent such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-3,5-DIMETHYL-2-({[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-CHLORO-3,5-DIMETHYL-2-({[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-3,5-DIMETHYL-2-({[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately cell death. This mechanism is similar to other phenolic compounds used as disinfectants .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A simpler compound with similar antimicrobial properties.

    4-Methoxy-3,5-dimethylphenol: Another phenolic compound with similar chemical properties but different substituents.

Uniqueness

4-CHLORO-3,5-DIMETHYL-2-({[4-(5-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]IMINO}METHYL)PHENOL is unique due to the presence of the benzothiazole moiety, which imparts additional biological activity and potential for drug development. The imine linkage also provides a site for further chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H19ClN2OS

Molecular Weight

406.9 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-2-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C23H19ClN2OS/c1-13-4-9-21-19(10-13)26-23(28-21)16-5-7-17(8-6-16)25-12-18-15(3)22(24)14(2)11-20(18)27/h4-12,27H,1-3H3

InChI Key

JEJSHCSUIQYKOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C=C(C(=C4C)Cl)C)O

Origin of Product

United States

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